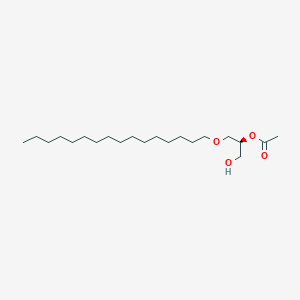

1-O-HEXADECYL-2-O-ACETYL-SN-GLYCEROL

Descripción general

Descripción

Synthesis Analysis

Chemo-enzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol has been achieved through esterification, indicating a method applicable to 1-O-Hexadecyl-2-AG synthesis with high yield and specificity under controlled conditions (Salto, Bertello, & de Lederkremer, 1997).

Molecular Structure Analysis

The crystal structure of a related mixed-chain triacylglycerol, which can provide insights into the molecular structure of 1-O-Hexadecyl-2-AG, shows a trilayer arrangement indicating the potential molecular configuration and spatial arrangement of 1-O-Hexadecyl-2-AG molecules (Goto et al., 1992).

Chemical Reactions and Properties

The preparation and characterization of radiolabeled ether phospholipids including 1-O-Hexadecyl-2-AG analogs reveal their suitability for metabolic and binding studies, highlighting their reactivity and potential as a research tool in studying lipid metabolism and function (Do et al., 1996).

Physical Properties Analysis

The synthesis of glycerol 1,3-dihexadecyl ether and related compounds, including 1-O-Hexadecyl-2-AG, allows for the investigation of their physical properties. These studies provide a foundation for understanding the behavior of such lipids under various conditions, which is critical for their application in biological systems (Damico, Callahan, & Mattson, 1967).

Chemical Properties Analysis

Lipase-catalyzed monoesterification of 1-O-hexadecylglycerol demonstrates the chemical versatility and reactivity of glycerol ethers like 1-O-Hexadecyl-2-AG. This process highlights the compound's potential for chemical modification and the synthesis of derivatives with specific biological activities (Bertello, Salto, & Lederkremer, 1997).

Aplicaciones Científicas De Investigación

Factor de Activación de Plaquetas (PAF)

1-O-Hexadecyl-2-acetyl-sn-glycerol, también conocido como 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF), es un factor de activación de plaquetas (PAF) . PAF es un potente mediador de la agregación y desgranulación de plaquetas, que influye en la coagulación de la sangre y la inflamación .

Inhibición de la Activación de la Proteína Kinasa C

Se ha encontrado que este compuesto inhibe la activación de la proteína kinasa C por diacilgliceroles . La proteína kinasa C es una enzima involucrada en el control de la función de otras proteínas a través de la fosforilación de grupos hidroxilo de residuos de aminoácidos serina y treonina .

Estimulación de la Diferenciación Celular HL-60

Se ha demostrado que 1-O-Hexadecyl-2-acetyl-sn-glycerol estimula la diferenciación de células HL-60 . Las células HL-60 son una línea celular de leucemia humana utilizada en la investigación del cáncer .

Precursor Biosintético de PAF

Este compuesto sirve como precursor biosintético de PAF a través de rutas de remodelación y retroconversión/de novo . Esto significa que está involucrado en la síntesis de PAF, contribuyendo a sus actividades biológicas .

Inducción de Agregación Retardada de Plaquetas de Conejo

Se ha encontrado que induce la agregación retardada de plaquetas de conejo

Mecanismo De Acción

Target of Action

The primary target of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, also known as 1-hexadecyl-2-acetyl-sn-glycerol, is the A-system of amino acid transport activity . This system plays a crucial role in the absorption of amino acids, which are the building blocks of proteins, in the body.

Mode of Action

This compound interacts with its target by potentially activating the A-system of amino acid transport activity . This activation stimulates the absorption of methylaminoisobutyric acid (MeAIB), an inhibitor of mTOR phosphorylation .

Biochemical Pathways

The compound’s interaction with its target affects the mTOR signaling pathway . mTOR is a central regulator of cell growth and proliferation. The inhibition of mTOR phosphorylation by MeAIB, stimulated by this compound, may affect intestinal amino acid absorption and signal transduction .

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be well-absorbed in the body.

Result of Action

The activation of the A-system of amino acid transport activity by this compound leads to the absorption of MeAIB . This absorption inhibits mTOR phosphorylation, which may affect intestinal amino acid absorption and signal transduction . This could potentially influence protein synthesis and cell growth.

Action Environment

It is known that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that it may be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344228 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77133-35-8 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)